molecular formula C12H15NO5 B8666827 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

Cat. No. B8666827
M. Wt: 253.25 g/mol
InChI Key: SCJMNFZINVMMRT-UHFFFAOYSA-N
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Patent
US07511042B2

Procedure details

To a suspension of 2.10 g (10.1 mmol) of 2-methoxy-5-tert-butylbenzoic acid in 6 mL of conc H2SO4 cooled in an ice bath was added dropwise a solution of 1 mL (11.1 mmol) of HNO3 in 2 ml H2SO4. The mixture was stirred, warming from 0° C. to rt over 3 h. The mixture was then poured into crushed ice and the resulting precipitate was filtered and dried. Recrystallization from 1:1 water/EtOH (8 mL/g) provided 1.4 g of product Intermediate 10.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[N+:16]([O-])([OH:18])=[O:17]>OS(O)(=O)=O>[C:12]([C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)C(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
warming from 0° C. to rt over 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was then poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1:1 water/EtOH (8 mL/g)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)O)C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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